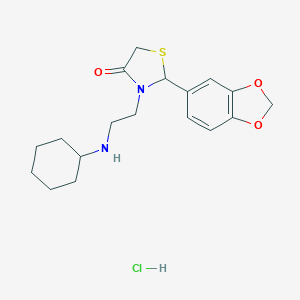![molecular formula C19H14N4O2 B019598 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid CAS No. 102932-21-8](/img/structure/B19598.png)
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid, also known as Sudan IV, is a synthetic dye that is commonly used in research laboratories. It is a member of the azo dye family, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. Sudan IV is a red-colored powder that is soluble in organic solvents such as ethanol and acetone but insoluble in water.
Mecanismo De Acción
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV binds to the hydrophobic regions of lipids and forms insoluble complexes that can be visualized under a microscope. The dye has a high affinity for neutral lipids such as triglycerides and cholesterol esters, which are commonly found in adipocytes and lipoproteins.
Efectos Bioquímicos Y Fisiológicos
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining has no known biochemical or physiological effects on cells or tissues. However, the use of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV in food science has been controversial due to its potential carcinogenicity and mutagenicity. The International Agency for Research on Cancer (IARC) has classified 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV as a Group 3 carcinogen, which means that it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining in laboratory experiments include its high specificity for neutral lipids, ease of use, and low cost. However, the limitations of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining include its potential toxicity and carcinogenicity, as well as its inability to distinguish between different types of lipids such as phospholipids and sphingolipids.
Direcciones Futuras
1. Development of safer and more specific lipid staining agents that do not pose a risk to human health.
2. Investigation of the potential mutagenic and carcinogenic effects of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV on human cells and tissues.
3. Optimization of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining protocols for use in high-throughput screening assays.
4. Development of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV-based biosensors for the detection of lipid-based biomolecules in biological samples.
5. Exploration of the potential therapeutic applications of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV and other azo dyes in the treatment of lipid-related disorders such as obesity and atherosclerosis.
Métodos De Síntesis
The synthesis of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV involves the diazotization of p-phenylenediamine followed by coupling with 4-aminobenzoic acid. The resulting product is then subjected to further diazotization and coupling reactions to obtain the final product. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as UV-Vis and IR spectroscopy.
Aplicaciones Científicas De Investigación
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV has been widely used in scientific research as a staining agent for lipid-containing structures such as adipocytes and lipoproteins. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining is also used in food science to detect the presence of lipid-based food additives such as vegetable oils and fats.
Propiedades
Número CAS |
102932-21-8 |
|---|---|
Nombre del producto |
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid |
Fórmula molecular |
C19H14N4O2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-[(4-phenyldiazenylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H,(H,24,25) |
Clave InChI |
SMHVWTMFOULFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Sinónimos |
4-(4'-azophenylazo)benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

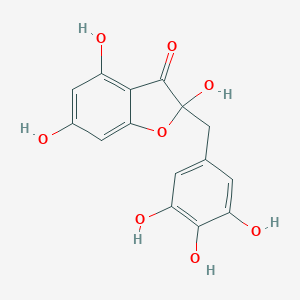
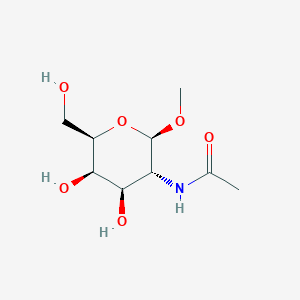


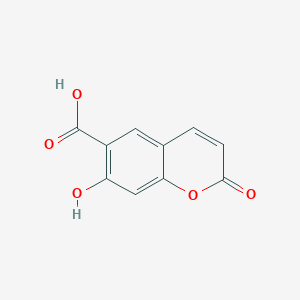
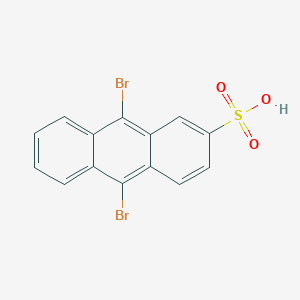
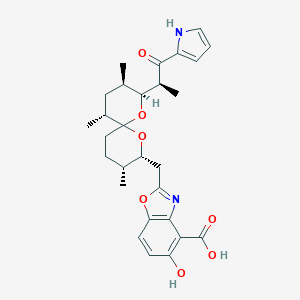
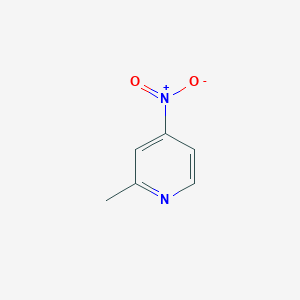
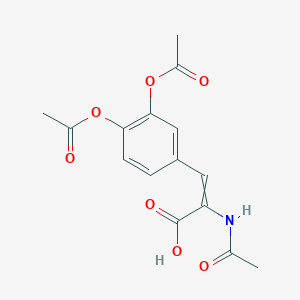
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
